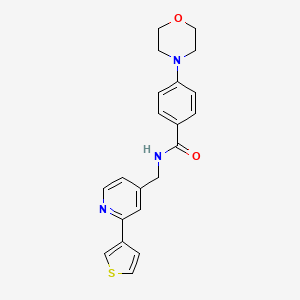

4-morpholino-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide

Description

4-Morpholino-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide is a heterocyclic benzamide derivative featuring a morpholino group (a six-membered saturated ring containing one nitrogen and one oxygen atom), a pyridine ring substituted at the 2-position with a thiophen-3-yl group, and a benzamide backbone. Although specific data on this compound’s synthesis or applications are absent in the provided evidence, its structural motifs align with pharmacologically active benzamide derivatives reported in the literature.

Properties

IUPAC Name |

4-morpholin-4-yl-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2S/c25-21(17-1-3-19(4-2-17)24-8-10-26-11-9-24)23-14-16-5-7-22-20(13-16)18-6-12-27-15-18/h1-7,12-13,15H,8-11,14H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKUFVKHPVBVIOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)C(=O)NCC3=CC(=NC=C3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit enzymes such as collagen prolyl-4-hydroxylase.

Mode of Action

It is known that the compound belongs to the class of organic compounds known as phenylmorpholines. These compounds contain a morpholine ring and a benzene ring linked to each other through a CC or a CN bond.

Biochemical Pathways

Similar compounds have been involved in reactions such as the suzuki–miyaura cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction.

Result of Action

The compound has been found to have a potential effect on suppressing the production of collagen in vitro. This suggests that it may have applications in conditions where collagen production is a factor, such as fibrotic diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structurally analogous compounds, focusing on substituents, synthetic routes, and physicochemical properties:

Structural and Functional Analysis

Morpholino vs. Thiomorpholine Groups The target compound’s morpholino group likely improves aqueous solubility compared to thiomorpholine in compound 8a (), as oxygen’s electronegativity enhances polarity versus sulfur’s lipophilicity . Thiomorpholine derivatives (e.g., 8a) exhibit strong C-S-C IR stretches at ~638 cm⁻¹, absent in morpholino-containing analogs .

Heterocyclic Core Variations The pyridine-thiophene linkage in the target compound differs from 8a’s fused thieno-pyrimidine system. Compound 8a’s higher yield (82%) versus 50% for the dimorpholino-triazine derivative () suggests that fused heterocycles may simplify purification .

Synthetic Methodologies The dimorpholino-triazine compound () used HBTU and Hunig’s base in NMP, a common approach for amide coupling. The target compound may require similar reagents, though yields depend on steric hindrance from the pyridin-4-ylmethyl group . Thiophene-containing analogs (e.g., ) often employ nucleophilic aromatic substitution or Suzuki-Miyaura coupling for aryl-thiophene linkages, which could apply to the target compound’s synthesis .

Biological Relevance While biological data for the target compound are unavailable, benzamides with morpholino groups () and thiophene substituents () are frequently explored as kinase inhibitors or antiviral agents. The pyridine-thiophene motif may mimic ATP’s adenine ring in kinase binding pockets .

Q & A

Q. What experimental approaches validate target engagement in cellular models?

- Validation Workflow :

Cellular Thermal Shift Assay (CETSA) to confirm target binding.

CRISPR/Cas9 knockout of the putative target to assess loss of compound activity.

Surface Plasmon Resonance (SPR) for direct binding kinetics measurement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.